DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-)
Description
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) is a diazonium salt characterized by a dibenzo[b,d]pyran backbone fused with a diazonium group (N₂⁺) at position 1 and a ketone group at position 6. The tetrafluoroborate (BF₄⁻) counterion stabilizes the cationic structure, enhancing its solubility in polar aprotic solvents. This compound is synthesized via diazotization-cyclization of 2′-bromo-[1,1′-biphenyl]-2-amine in the presence of tetrafluoroboric acid, a method analogous to the preparation of dibenzobromolium and dibenzochlorolium salts .
Its diazonium moiety renders it highly reactive, making it a candidate for use in aryl coupling reactions or as a precursor for heterocyclic frameworks. However, like many diazonium salts, it is thermally unstable and may decompose under mild heating, releasing nitrogen gas and toxic byproducts.
Properties
CAS No. |
73927-76-1 |
|---|---|
Molecular Formula |
C13H7BF4N2O2 |
Molecular Weight |
310.01 g/mol |
IUPAC Name |
6-oxobenzo[c]chromene-1-diazonium;tetrafluoroborate |
InChI |
InChI=1S/C13H7N2O2.BF4/c14-15-10-6-3-7-11-12(10)8-4-1-2-5-9(8)13(16)17-11;2-1(3,4)5/h1-7H;/q+1;-1 |
InChI Key |
STPHJARZPORYDE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=C(C=CC=C3OC2=O)[N+]#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) typically involves the reaction of dibenzo[b,d]pyran-6-one with diazonium salts under controlled conditions. One common method includes the use of Rh(III)-catalyzed cascade C–H activation and C–C bond cleavage . This reaction is carried out in the presence of aryl ketone O-acetyl oximes and quinones, leading to the formation of the desired product . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group into other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) involves the activation of the diazonium group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in catalytic processes, the Rh(III) catalyst plays a crucial role in facilitating the C–H activation and C–C bond cleavage .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Properties
†Decomposition releases NOₓ, B, and F⁻ .
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